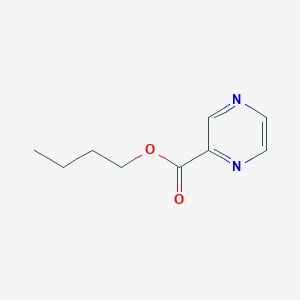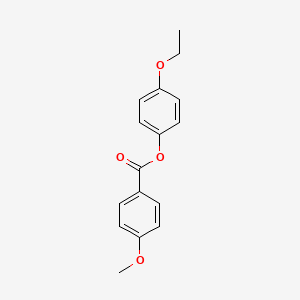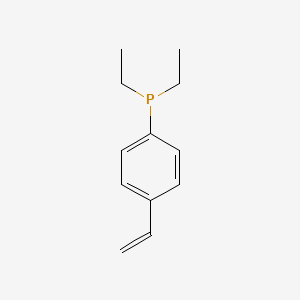![molecular formula C14H20N4O B14657538 N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide CAS No. 50623-21-7](/img/structure/B14657538.png)
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides. This compound features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. The presence of the diazenyl group (N=N) in its structure makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide typically involves the following steps:
Diazotization: The starting material, 4-aminophenylacetamide, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with piperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the cleavage of the diazenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Cleaved products with the removal of the diazenyl group.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of dyes and pigments due to its diazenyl group.
Mechanism of Action
The mechanism of action of N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets. The diazenyl group can interact with cellular proteins, leading to various biological effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenylacetamide: Lacks the diazenyl and piperidine groups, making it less versatile in chemical reactions.
N-Methyl-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of the diazenyl group, leading to different chemical and biological properties.
N-Methyl-N-(4-piperidinyl)acetamide: Similar structure but without the diazenyl group, affecting its reactivity and applications.
Uniqueness
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide is unique due to the presence of both the diazenyl and piperidine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
50623-21-7 |
|---|---|
Molecular Formula |
C14H20N4O |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-methyl-N-[4-(piperidin-1-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N4O/c1-12(19)17(2)14-8-6-13(7-9-14)15-16-18-10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
FBGAMDWAJYJAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=NN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
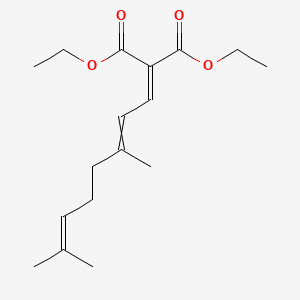
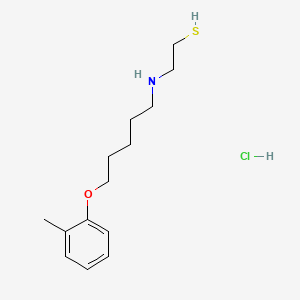
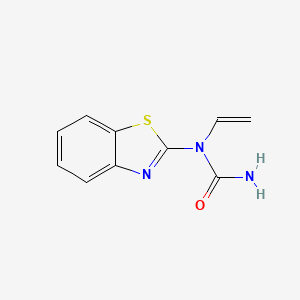
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
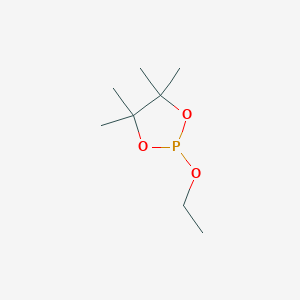
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
